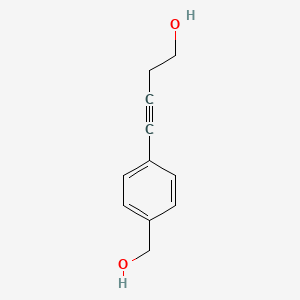
Benzenemethanol, 4-(4-hydroxy-1-butynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is an organic compound with the molecular formula C11H12O2 It is a derivative of benzenemethanol, featuring a hydroxy group and a butynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- typically involves the reaction of benzenemethanol with 4-hydroxy-1-butyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butynyl group can be reduced to a butenyl or butyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), are used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of butenyl or butyl derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Applications De Recherche Scientifique
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and butynyl groups play crucial roles in its reactivity and interactions. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the butynyl group can participate in covalent bonding with target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-hydroxy-: Similar structure but lacks the butynyl group.
Benzenemethanol, 4-(4-hydroxy-1-butyl)-: Similar structure but with a butyl group instead of a butynyl group.
Uniqueness
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is unique due to the presence of both hydroxy and butynyl groups, which confer distinct chemical and biological properties. The butynyl group, in particular, introduces additional reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
830329-18-5 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,12-13H,2,8-9H2 |
Clé InChI |
MGLXKTCWWFTNGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
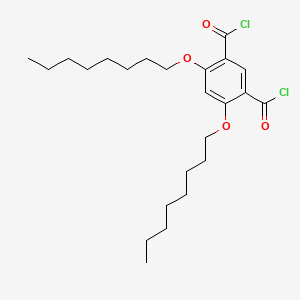
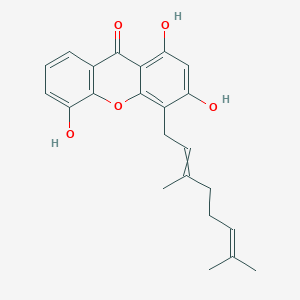
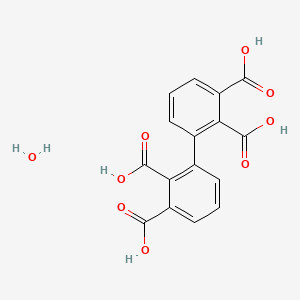
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
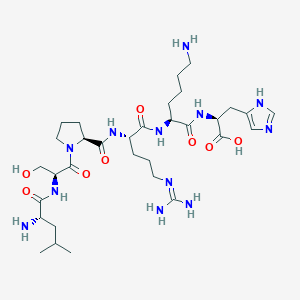

![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
